Ranatuerin-4 was first identified in 1998 as one of nine antimicrobial peptides isolated from the skin of the American bullfrog, Rana catesbeiana [1]. The key findings from its initial discovery are summarized below.
| Characteristic | Description from Original Research |
|---|---|
| Source | Skin extract of the adult American bullfrog (Rana catesbeiana) [1]. |
| Co-discovered Peptides | One of nine peptides termed Ranatuerins 1-9 [1]. |
| Key Structural Feature | Contains an intramolecular disulfide bridge forming a heptapeptide ring [1]. |
| Reported Activity | Showed antimicrobial activity towards Staphylococcus aureus [1]. |
Subsequent research has expanded our understanding of this compound's genetics and relationship to other peptides.
While a step-by-step protocol for this compound is not detailed in the available literature, the general methodology for isolating such peptides from frog skin involves the following workflow, derived from standard techniques [4] [2].
Generalized workflow for the isolation and identification of antimicrobial peptides from frog skin.
Based on this workflow, here are the technical considerations for key stages:
To obtain the specific details required for an in-depth technical guide, I suggest you:
The North American bullfrog (Rana [Lithobates] catesbeiana) is a rich source of Antimicrobial Peptides (AMPs). An analysis of its genome reveals general characteristics of AMP-encoding genes, which show considerable diversity [1].
Table 1: Structural Diversity of AMP-Encoding Genes in *R. catesbeiana*
| Feature | Observed Characteristics |
|---|---|
| Gene Size | Considerable diversity, ranging from 1.6 kbp to 15 kbp [1]. |
| Exon Number | Varies, containing between one and four exons [1]. |
| Prepro Sequence | Comprises an N-terminal signal peptide and an adjacent prosequence that maintains the AMP in an inactive state [1]. |
| Mature Peptide | The C-terminal functional portion; sequence can be conserved across different AMPs while the prepro sequence varies [1]. |
| Sequence Variation | Evidence of alternative splicing, leading to diversity in both the prepro and mature amino acid sequences [1]. |
The following diagram illustrates the general structure of a bullfrog AMP gene and its transcription/translation process, highlighting the potential for diversity:
General structure and processing of bullfrog AMP genes, showing sources of diversity [1].
Here are detailed methodologies for identifying and characterizing novel AMPs, as demonstrated in the recent bullfrog study [1].
Table 2: Key Experimental Methods for AMP Discovery and Validation
| Method | Application & Description |
|---|
| Bioinformatics Screening | Application: Identify putative AMP-encoding transcripts from genomic/transcriptomic data. Protocol: Manually curated AMP sequence databases used to search against the Bullfrog Annotated Reference Transcriptome (BART). Precursor peptides are analyzed for a trypsin cleavage site, net positive charge, and other AMP-like physicochemical properties [1]. | | Microtiter Broth Dilution | Application: Determine antimicrobial activity (bacteriostatic or bactericidal) of purified mature peptides. Protocol: Established method for assessing minimum inhibitory concentration (MIC) against target bacteria (e.g., Mycobacteria) [1]. | | Reverse Transcription-Quantitative PCR (RT-qPCR) | Application: Detect and quantify the expression of known and novel AMP-encoding transcripts in various tissues. Protocol: Total RNA is extracted from tissues (e.g., back skin, olfactory epithelium, liver, tail fin). After cDNA synthesis, PCR amplification is performed using gene-specific primers. Data is analyzed using the 2^–ΔΔCt method and normalized to a housekeeping gene (e.g., β-actin) [1]. | | Gene Mapping | Application: Analyze gene structure, including size, exon number, and evidence of alternative splicing. Protocol: Utilizes a published genome assembly to map identified AMP transcripts and determine their genomic architecture [1]. |
The workflow below integrates these methods into a cohesive pipeline for AMP discovery:
A combined bioinformatics and experimental workflow for antimicrobial peptide discovery [1].
Amphibian skin is a rich source of Antimicrobial Peptides (AMPs), which are crucial components of the innate immune system. The following table summarizes key AMP families documented in recent research.
| Peptide Family | Example Peptide | Source (Species) | Sequence (Example) | Net Charge | Hydrophobic Residues (%) | Boman Index (kcal/mol) |
|---|---|---|---|---|---|---|
| Brevinin-1 | Brevinin-1CBb | Lithobates catesbeianus | FLPFIARLAAKVFPSIICSVTKKC | +4 | 62 | -0.36 |
| Brevinin-2 | Brevinin-2GUb | Hylarana guentheri | GVIIDTLKGAAKTVAAELLRKAHCKLTNSC | +4 | 50 | 0.79 |
| Esculentin | Esculentin-1 | Rana esculenta | GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | +6 | 41 | 0.98 |
| Temporin | Temporin-DRa | Rana draytonii | HFLGTLVNLAKKIL | +2 | 57 | -0.67 |
| Ranatuerin | Ranatuerin-1CBa | Lithobates catesbeianus | SMFSVLKNLGKVGLGFVACKVNKQC | +4 | 52 | 0.05 |
| Palustrin | Palustrin-2CBa | Lithobates catesbeianus | GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP | +2 | 45 | 0.43 |
| Dermaseptin | Dermaseptin B4 | Phyllomedusa trinitatis | ALWKDILKNVGKAAGKAVLNTVTDMVNQ | +2 | 50 | 0.73 |
Table based on data from a review of amphibian AMPs [1].
No experimental protocols specific to Ranatuerin-4 were found. However, the search results describe advanced transcriptomic methods used to study amphibian immune responses. The diagram below outlines a generalized workflow that you can adapt for the functional characterization of this compound or any novel AMP.
Generalized workflow for investigating amphibian AMP immune function.
Since direct data on this compound is unavailable, here are some strategic research directions based on the findings:
Pfam and InterPro are key bioinformatics resources for classifying proteins into families and identifying their functional domains.
The search results provide detailed information on peptides from the Ranatuerin-2 family, which share structural similarities with what is known about Ranatuerin-4. The table below summarizes the key characteristics based on available research.
| Feature | Description |
|---|---|
| Natural Source | Skin secretions of frogs (e.g., Rana cascadae, Amolops wuyiensis) [2] [3]. |
| Primary Activity | Broad-spectrum antibacterial activity [2] [3]. |
| Secondary Activity | Anticancer activity (observed in some family members, e.g., Ranatuerin-2) [3]. |
| Common Structure | Helix-loop-helix motif (also described as a helix-turn-helix) [2] [3]. |
| A Defining Feature | A C-terminal cyclic domain stabilized by a disulfide bridge, known as a "Rana box" [3]. |
| Mechanism of Action | Membrane disruption (for antibacterial activity) [3]. |
Key insights from research on related peptides include:
Based on the broader context of antimicrobial peptide research, the following workflow outlines a potential R&D pipeline. The diagram below illustrates the key stages from database inquiry to lead optimization.
This compound is an antimicrobial peptide (AMP) isolated from the skin of the American bullfrog, Rana catesbeiana [1]. Here is a summary of its key characteristics:
| Characteristic | Description |
|---|---|
| Source | Skin of the American bullfrog (Rana catesbeiana) [1] |
| Primary Activity | Growth inhibition of Staphylococcus aureus [1] |
| Key Structural Feature | Contains an intramolecular disulfide bridge forming a heptapeptide ring [1] |
| Sequence Status | The mature peptide sequence is identical to the putative mature peptide of a novel precursor (HP4) identified via bioinformatics [2] [3] |
While direct data on this compound is sparse, studies on closely related peptides provide strong clues about its potential mechanism of action and properties. Ranatuerins generally are cationic and can form amphipathic α-helices, which are crucial for interacting with and disrupting microbial membranes [4].
The table below summarizes experimental data from studies on other Ranatuerin-2 peptides, which share the conserved disulfide bridge feature with this compound.
| Peptide Name | Source Species | Reported Activities & Key Findings | Experimental Methods Cited |
|---|---|---|---|
| Ranatuerin-1 | Rana catesbeiana | Broad-spectrum activity against S. aureus, E. coli, and Candida albicans [1] | Isolation from skin extract, antimicrobial susceptibility testing [1] |
| Ranatuerin-2CSa | Rana cascadae | Potent activity against E. coli (MIC=5 µM) and S. aureus (MIC=10 µM); exhibits haemolytic activity [5]. Adopts a full-length helix-turn-helix motif in membrane-mimetic environments [5] | NMR spectroscopy, molecular modelling, determination of minimal inhibitory concentration (MIC), haemolysis assay [5] |
| Ranatuerin-2Pb | Rana pipiens | Broad-spectrum antimicrobial activity; effective against biofilms; acts via rapid membrane permeabilization [6] | "Shotgun" cloning, solid-phase peptide synthesis, MIC assay, biofilm inhibition/eradication assay, SYTOX Green membrane permeability assay, time-kill kinetics, haemolysis assay [6] |
A proposed mechanism shared by many Ranatuerin peptides is the disruption of the microbial membrane, as demonstrated by Ranatuerin-2Pb causing rapid membrane permeabilization [6]. The following diagram illustrates this general mechanism for cationic α-helical antimicrobial peptides like Ranatuerins.
The current literature confirms the existence of this compound but highlights a significant lack of detailed functional and mechanistic studies specifically on this peptide.
To fully characterize this compound, a research pipeline based on established protocols for related peptides would be essential. The workflow below outlines the key experimental stages.
Key stages would include:
Antimicrobial Peptides (AMPs) are crucial components of the innate immune system, acting as a first line of defence against pathogens [1]. While the search results do not explicitly mention Ranatuerin-4, it belongs to this broader family. The following table summarizes the core concepts of AMP function, which are applicable to understanding this compound's potential role.
| Aspect | Description & Relevance to this compound |
|---|---|
| General Function | Act as natural antibiotics with broad-spectrum activity against bacteria, fungi, and viruses [1]. Suggests this compound likely has similar broad antimicrobial properties. |
| Mechanism of Action | Often disrupt microbial cell membranes through electrostatic interactions with negatively charged bacterial membranes [1]. A probable primary mechanism for this compound. |
| Generation & Processing | Can be translated as dedicated peptides or generated from larger protein precursors through enzymatic processing [1]. This compound may be generated via similar pathways. |
| Key Characteristics | Typically short (10-50 amino acids), cationic, and hydrophobic [1]. These are key biophysical properties to investigate for this compound. |
A newly discovered mechanism relevant to AMPs is the generation of Protesome-Derived Defence Peptides (PDDPs). Research indicates that the proteasome, previously known mainly for degrading proteins, can constitutively and inductibly generate antimicrobial peptides during protein breakdown [1]. The diagram below outlines this novel cell-autonomous innate immunity pathway.
Novel pathway for proteasome-derived defence peptides (PDDPs) induced by bacterial infection [1].
The research from Nature (2025) provides a methodological blueprint for studying antimicrobial peptides like this compound. Key experiments and their workflows are summarized below.
The following diagram outlines a generalizable experimental workflow used to confirm the antimicrobial function of peptides, directly based on the methodologies cited [1].
General workflow for validating antimicrobial peptide (AMP) function and mechanism [1].
| Experiment | Protocol Details |
|---|---|
| Assessing Intracellular Bacterial Survival (CFU Count) | Infect cells (e.g., with Salmonella typhimurium) with/without proteasome inhibitor (e.g., MG132). Post-infection, lyse cells and plate serial dilutions on agar plates. Count Colony Forming Units (CFUs) after incubation. Higher CFUs in inhibited groups indicate reduced cell-autonomous defence [1]. |
| Testing Antimicrobial Activity of Secreted Peptides | Collect conditioned medium from cells, with/without proteasome inhibition. Fractionate using <10 kDa filters. Incubate target bacteria (e.g., Salmonaria enterica) in the conditioned medium and monitor bacterial growth via optical density or plating for CFUs. Include a control with Proteinase K to confirm peptidic nature of the antimicrobial activity [1]. |
| Identifying Proteasome-Derived Peptides (MAPP) | Immunoprecipitate proteasomes to isolate peptides within or near the proteasome barrel. Elute the naturally cleaved protein fragments. Analyze these peptides using mass spectrometry to identify sequences and their source proteins [1]. |
Based on the findings, here are targeted suggestions for your research on this compound:
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism. It is a fundamental quantitative assay in microbiology for determining the in vitro potency of a new antimicrobial compound. For novel peptides like Ranatuerin-4, a frog skin-derived antimicrobial peptide with potential activity against Gram-positive bacteria, reliable MIC determination is a critical first step in the drug development pipeline.
This document outlines a robust and standardized protocol for the broth microdilution method, which is the reference standard for MIC determination.
1. Bacterial Strain
2. Reagents and Media
3. Labware and Equipment
The following workflow provides a visual summary of the entire MIC determination process:
Step 1: Preparation of Antimicrobial Agent Dilutions
Step 2: Preparation of Inoculum
Step 3: Inoculation and Incubation
Step 4: Reading and Interpretation
Quality Control (QC) It is essential to perform QC using the reference strain S. aureus ATCC 29213 with each batch of tests. The MIC value for this strain should fall within a known and accepted range for standard antibiotics. While no range exists for this compound, consistent results in replicate tests validate the procedure. The table below summarizes the critical parameters and controls for the assay.
Table 1: Key Quality Control Parameters for Broth Microdilution
| Parameter | Specification | Purpose |
|---|---|---|
| QC Strain | S. aureus ATCC 29213 | Verifies accuracy of test conditions and reagents. |
| Inoculum Density | 0.5 McFarland Standard (~1-2 x 10⁸ CFU/mL) | Ensures correct starting bacterial concentration. |
| Final Inoculum | ~5 x 10⁵ CFU/well | Standardizes the number of bacteria exposed to the drug. |
| Growth Control | Must show visible growth | Confirms bacterial viability and adequate incubation. |
| Sterility Control | Must remain clear | Rules out contamination of media or labware. |
| Solvent Control | Must show growth equal to growth control | Confirms the solvent has no inherent antibacterial activity. |
Data Presentation The primary data is the MIC value in µg/mL. For a comprehensive analysis, testing multiple strains is recommended. Results can be summarized in a table to show the range of activity.
Table 2: Example Data Structure for Reporting MIC Results of this compound
| S. aureus Strain | Phenotype | This compound MIC (µg/mL) |
|---|---|---|
| ATCC 25923 | Methicillin-Susceptible (MSSA) | [Value] |
| ATCC 43300 | Methicillin-Resistant (MRSA) | [Value] |
| SA Clinical 1 | MRSA | [Value] |
| SA Clinical 2 | MSSA | [Value] |
| ... | ... | ... |
| MIC₅₀ / MIC₉₀ | [Calculated Value] / [Calculated Value] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of the isolates, respectively.
For a more in-depth investigation of this compound's properties, consider these advanced applications:
1. Determining Minimum Bactericidal Concentration (MBC) The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.
2. Time-Kill Kinetics Assay This assay evaluates the rate of bactericidal activity over time, providing dynamic information beyond the single endpoint of MIC.
The following diagram illustrates the workflow and analysis for a time-kill study:
| Problem | Possible Cause | Solution |
|---|---|---|
| No growth in control well | Non-viable inoculum, incorrect incubation temperature. | Check culture viability on agar plate, verify incubator temperature. |
| Skipped wells (trailing endpoint) | Partial inhibition or degradation of peptide. | Re-test; consider reading at 16 and 20 hours; ensure fresh peptide preparation. |
| High MIC across all strains | Low intrinsic activity of the peptide, incorrect stock concentration. | Verify peptide purity and concentration; use a positive control antibiotic. |
| Excessive growth in sterility control | Contaminated media or labware. | Use fresh, sterile media and ensure proper aseptic technique. |
This compound is a broad-spectrum antimicrobial peptide belonging to the ranatuerin family originally isolated from frog skin secretions. These peptides demonstrate potent growth inhibitory activity against various microorganisms, including both Gram-positive and Gram-negative bacteria, making them promising candidates for therapeutic development. While the exact sequence of this compound requires confirmation through specialized databases, it shares structural homology with the well-characterized Ranatuerin-2CSa (GILSSFKGVAKGVAKDLAGKLLETLKCKITGC), which exhibits a conserved helix-turn-helix motif when analyzed under appropriate solvent conditions [1]. This distinctive secondary structure is critical for its mechanism of action, which likely involves membrane disruption and interaction with intracellular targets.
The therapeutic potential of ranatuerin peptides is tempered by their variable hemolytic activity, which presents a challenge for clinical applications. For instance, Ranatuerin-2CSa demonstrates potent antimicrobial effects against Escherichia coli (MIC=5 µM) and Staphylococcus aureus (MIC=10 µM) but also displays hemolytic activity against human erythrocytes (LC₅₀=160 µM) [1]. This balance between efficacy and cytotoxicity represents a key focus for optimization in antimicrobial peptide development. Structural studies using solution NMR spectroscopy have revealed that ranatuerin peptides typically lack defined secondary structure in aqueous solutions but adopt well-organized conformations in membrane-mimetic environments such as 2,2,2-trifluoroethanol (TFE)-water mixtures [1]. This structural transition upon membrane binding is characteristic of many antimicrobial peptides and informs both their mechanism of action and strategies for therapeutic optimization.
The solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield in 1963 revolutionized peptide chemistry by enabling the sequential assembly of amino acids on an insoluble support [2]. This approach eliminates the need for intermediate isolations and purifications, significantly streamlining the synthesis process. For this compound synthesis, we employ the Fmoc/tBu strategy, which utilizes 9-fluorenylmethoxycarbonyl (Fmoc) for N-terminal protection and tert-butyl (tBu) derivatives for side chain protection, offering compatibility with a wide range of amino acids and milder cleavage conditions compared to Boc/Bzl chemistry. The synthesis proceeds from the C-terminus to the N-terminus, with the first amino acid anchored to a resin support through its C-terminal carboxyl group, followed by iterative cycles of deprotection and coupling [2].
The selection of appropriate solid support and protection strategy is critical for successful synthesis of complex peptides like this compound. We recommend using Rink Amide Resin (0.66 mmol/g substitution) to produce a C-terminal amide, which enhances peptide stability and may improve antimicrobial activity for certain peptides [3]. The Fmoc group is removed using 20% piperidine in DMF, which efficiently cleaves this base-labile protecting group while minimizing side reactions. For coupling, we employ HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the activation reagent in the presence of DIEA (N,N-diisopropylethylamine) as base, which facilitates rapid and efficient amide bond formation with minimal racemization [3]. This combination provides excellent coupling efficiency even for sterically hindered amino acids that may be present in the this compound sequence.
Resin Preparation and Swelling: Weigh 303 mg of Rink Amide Resin (0.20 mmol) into a reaction vessel equipped with a fritted filter. Swell the resin with 8 mL of DMF for 30 minutes with gentle stirring or nitrogen bubbling. After swelling, drain the solvent using nitrogen pressure (4-8 psi) [3].
Fmoc Deprotection Cycle: Add 8 mL of 20% piperidine/DMF (v/v) to the resin and stir gently for 1 minute. Drain and repeat with fresh 20% piperidine/DMF for 10 minutes. Wash the resin thoroughly with DMF (5 × 8 mL, 30 seconds each wash) until the effluent is colorless [3].
Amino Acid Coupling: For each coupling cycle, prepare the activated amino acid solution by dissolving 1.0 mmol Fmoc-protected amino acid and 341.37 mg HBTU (0.9 mmol) in 8 mL DMF. Add 2.0 mmol DIEA (1 M, 2 mL), mix for 30 seconds, and allow pre-activation for 2-5 minutes. Add this solution to the resin and react for 60 minutes with continuous gentle stirring or nitrogen bubbling [3]. For challenging sequences or sterically hindered amino acids, perform a second coupling with fresh reagents to ensure complete reaction.
Completion and Resin Cleavage: After incorporation of the final amino acid, perform the final Fmoc deprotection as described above. Wash the peptide-resin sequentially with DMF (5 × 8 mL) and DCM (4 × 8 mL). Air-dry the peptide-resin before cleavage. For cleavage and side chain deprotection, incubate the dried peptide-resin in a cleavage cocktail of TFA/TIS/EDT/H₂O (94:2:2:2, v/v) for 3 hours at room temperature [3]. Filter the mixture to separate the resin, and precipitate the crude peptide in ice-cold anhydrous diethyl ether.
Table 1: Protected Amino Acids for this compound Synthesis Using Fmoc/tBu Strategy
| Amino Acid | Side Chain Protecting Group | Molecular Weight (g/mol) | Coupling Monitoring |
|---|---|---|---|
| Fmoc-Arg(Pbf)-OH | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | 648.77 | Kaiser Test |
| Fmoc-Asn(Trt)-OH | Trt (trityl) | 596.59 | Kaiser Test |
| Fmoc-Asp(OtBu)-OH | OtBu (tert-butyl ester) | 411.43 | Kaiser Test |
| Fmoc-Cys(Trt)-OH | Trt (trityl) | 585.69 | Kaiser Test |
| Fmoc-Gln(Trt)-OH | Trt (trityl) | 610.65 | Kaiser Test |
| Fmoc-Glu(OtBu)-OH | OtBu (tert-butyl ester) | 425.44 | Kaiser Test |
| Fmoc-His(Trt)-OH | Trt (trityl) | 619.65 | Kaiser Test |
| Fmoc-Lys(Boc)-OH | Boc (tert-butyloxycarbonyl) | 468.53 | Kaiser Test |
| Fmoc-Ser(tBu)-OH | tBu (tert-butyl) | 383.44 | Kaiser Test |
| Fmoc-Thr(tBu)-OH | tBu (tert-butyl) | 397.46 | Kaiser Test |
| Fmoc-Trp(Boc)-OH | Boc (tert-butyloxycarbonyl) | 526.55 | Kaiser Test |
| Fmoc-Tyr(tBu)-OH | tBu (tert-butyl) | 459.52 | Kaiser Test |
Kaiser Test Monitoring: After each coupling step, perform the Kaiser ninhydrin test to detect the presence of free primary amines, which would indicate incomplete coupling. Transfer a few resin beads to a small test tube, add 100 µL each of Kaiser Test Solution A (0.5 g ninhydrin in 10 mL ethanol) and Solution B (0.4 mL of 0.001 M KCN in 20 mL pyridine). Heat at 115°C for 5 minutes. The development of a dark blue or purple color indicates a positive test (free amines present), while a light green or no color indicates complete coupling. Note that this test does not work for proline or N-alkyl amino acids [3].
Microcleavage Analysis: For longer sequences or after critical coupling steps, perform microcleavage tests to monitor synthesis progress. Take a small sample (1-2 mg) of peptide-resin and treat with 300 µL of cleavage cocktail (TFA/H₂O/phenol/triisopropylsilane, 8.5:0.5:0.5:0.5) for 3 hours. Analyze the cleaved peptide by analytical HPLC and/or LC-MS to identify deletions or side products early in the synthesis process [3].
The crude peptide obtained after cleavage and precipitation requires purification to remove deletion sequences, truncated peptides, and other impurities. We recommend using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C-18 column for optimal purification of this compound. The purification should be performed using a gradient method with water (containing 0.1% TFA) as mobile phase A and acetonitrile (containing 0.1% TFA) as mobile phase B. A typical gradient for antimicrobial peptides like this compound would be from 20% to 60% mobile phase B over 40 minutes at a flow rate of 10 mL/min, monitoring at 214 nm for peptide bond absorption [3]. Collect fractions and analyze by analytical HPLC to assess purity.
For peptides demonstrating challenging separation due to structural similarities with impurities, consider alternative approaches such as ion-pairing reagents (e.g., triethylammonium phosphate instead of TFA) or shallow gradients for improved resolution. In some cases, orthogonal purification methods such as size-exclusion chromatography may be employed as a second purification step for particularly challenging purifications. The purified peptide should be lyophilized and stored at -20°C for long-term preservation.
Comprehensive characterization of synthetic this compound is essential to confirm identity, assess purity, and verify structural integrity. The following analytical techniques should be employed:
Mass Spectrometry Analysis: Dissolve approximately 1 mg of purified peptide in 1 mL of 50% acetonitrile/water containing 0.1% formic acid. Analyze by electrospray ionization mass spectrometry (ESI-MS) or liquid chromatography-mass spectrometry (LC-MS). Compare the observed molecular weight with the theoretical value calculated from the amino acid sequence. The mass accuracy should be within ±0.1 Da for the monoisotopic peak [3].
Analytical HPLC Purity Assessment: Determine peptide purity using analytical RP-HPLC on a C-18 column (4.6 × 250 mm, 5 µm particle size) with a gradient of 5-95% acetonitrile/water (both containing 0.1% TFA) over 30 minutes at 1 mL/min flow rate, monitoring at 214 nm and 280 nm. Peptide purity should exceed 95% for biological evaluations [3].
Amino Acid Analysis: For absolute quantification and confirmation of amino acid composition, hydrolyze a peptide sample (approximately 50 µg) in 6N HCl containing 0.1% phenol at 110°C for 24 hours under vacuum. Derivatize the released amino acids and analyze by HPLC using pre-column derivatization with phenylisothiocyanate (PITC) or similar reagents.
Table 2: Analytical Specifications and Acceptance Criteria for this compound
| Analytical Parameter | Method | Specification | Acceptance Criteria |
|---|---|---|---|
| Purity | Analytical RP-HPLC | ≥95% | Single main peak, no individual impurity >1% |
| Molecular Weight | ESI-MS or LC-MS | Theoretical value ± 0.1 Da | Monoisotopic mass match |
| Amino Acid Composition | Amino Acid Analysis | Theoretical ratio ± 10% | Correct molar ratios |
| Solvent Content | Karl Fischer titration | ≤5.0% water | Meets ICH guidelines |
| Sterility | Microbial testing | Sterile | No microbial growth |
| Endotoxin | LAL test | <5.0 EU/mg | Meets injectable standards |
The minimum inhibitory concentration (MIC) represents the lowest concentration of peptide that prevents visible growth of microorganisms and serves as the standard metric for antimicrobial efficacy. For this compound, determine MIC values against reference strains including Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213), and other clinically relevant pathogens using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines [1]. Prepare serial two-fold dilutions of this compound in appropriate broth medium (e.g., Mueller-Hinton broth) in 96-well plates, with final peptide concentrations typically ranging from 1 to 64 µM. Inoculate each well with approximately 5 × 10⁵ CFU/mL of mid-log phase bacteria and incubate at 37°C for 16-20 hours. Include growth control wells (bacteria without peptide) and sterility controls (medium only) in each assay.
For a more comprehensive assessment of antimicrobial activity, determine the minimum bactericidal concentration (MBC) by subculturing aliquots from wells showing no visible growth onto antibiotic-free agar plates. The MBC is defined as the lowest peptide concentration that kills ≥99.9% of the initial inoculum. Additionally, evaluate the time-kill kinetics of this compound by incubating bacteria at 1-2× MIC and enumerating viable cells at predetermined time points (0, 30, 60, 120, and 240 minutes) through serial dilution and plating.
The therapeutic index of antimicrobial peptides is determined by their selective toxicity toward microbial versus mammalian cells. Assess the cytotoxicity of this compound against mammalian cell lines such as HEK293 (human embryonic kidney) or HaCaT (human keratinocyte) using the MTT assay or similar cell viability methods. Seed cells in 96-well plates at an appropriate density and incubate with serial dilutions of this compound for 24 hours. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and measure absorbance at 570 nm after formazan crystal dissolution. Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Evaluate hemolytic activity against human red blood cells as described for Ranatuerin-2CSa, which showed an LC₅₀ of 160 µM [1]. Isolate erythrocytes from fresh human blood, wash with PBS, and incubate with various concentrations of this compound for 1 hour at 37°C. After centrifugation, measure hemoglobin release at 540 nm, with 0% and 100% hemolysis controls represented by PBS and 1% Triton X-100, respectively. Calculate the 50% hemolytic concentration (HC₅₀) and compare with the MIC values to determine the peptide's selectivity index (HC₅₀/MIC).
The following workflow diagram illustrates the complete this compound synthesis and characterization process:
Incomplete Coupling: If the Kaiser test indicates incomplete coupling after the standard coupling time, extend the coupling duration to 2-3 hours or perform a second coupling with fresh reagents. For particularly difficult sequences, consider using double coupling with different activation reagents or incorporating pseudo-proline dipeptides to disrupt secondary structure formation that can hinder chain elongation [2].
Sequence-Dependent Difficulties: Peptides with high β-sheet propensity, multiple hydrophobic residues, or repetitive sequences often present synthesis challenges due to aggregation. To mitigate these issues, incorporate strategic solvent changes (e.g., adding DCM or NMP to DMF), use elevated temperature coupling (50°C), or employ microwave-assisted SPPS which can improve coupling efficiency for difficult sequences [2].
Side Reactions: Common side reactions during Fmoc-SPPS include aspartimide formation, cysteine oxidation, and arginine degradation. To minimize aspartimide formation, use the mild base collidine for coupling following aspartic acid residues. Protect cysteine residues with Trt (trityl) groups, which offer stability during synthesis while allowing efficient cleavage. Add antioxidants such as DTT to cleavage cocktails when cysteine or methionine residues are present [3].
For larger-scale synthesis of this compound (beyond 0.5 mmol), several adjustments to the standard protocol are recommended:
This protocol is adapted from recent research on Ranatuerin-2 peptides, which share structural similarities with Ranatuerin-4, particularly the potential for a C-terminal "Rana box" disulfide bridge [1]. The workflow involves iterative deprotection and coupling steps on a solid support, followed by cleavage and global deprotection.
The following protocol provides a step-by-step methodology for the solid-phase synthesis of a Ranatuerin peptide [1] [2].
1. Pre-synthesis Preparation
2. Peptide Chain Assembly Cycle
3. Cleavage and Global Deprotection
4. Purification and Characterization
5. Disulfide Bridge Formation (if applicable)
The synthesis of complex peptides like this compound requires careful planning to avoid common side reactions and ensure high purity.
Table 1: Recommended Side-Chain Protecting Groups for Fmoc-SPPS [4]
| Amino Acid | Protecting Group | Cleavage Condition | Notes |
|---|---|---|---|
| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Acid (TFA) | Standard, offers good stability during synthesis. |
| Asp, Glu | OtBu (tert-Butyl ester) | Acid (TFA) | Prone to aspartimide formation, especially in Asp-Gly sequences. |
| Asn, Gln, His, Cys | Trt (Trityl) | Acid (TFA) | Prevents side reactions during activation and coupling. |
| Lys, Trp | Boc (tert-Butyloxycarbonyl) | Acid (TFA) | Boc for Lys is standard; provides orthogonal protection. |
| Ser, Thr, Tyr | tBu (tert-Butyl ether) | Acid (TFA) | Stable to base and piperidine treatment during synthesis. |
Table 2: Common Activators and Additives in Fmoc-SPPS [5] [2]
| Reagent Name | Type | Function |
|---|---|---|
| HBTU | Uranium-based Activator | Efficiently forms active ester for rapid coupling. |
| HATU | Uranium-based Activator | More powerful than HBTU; useful for difficult sequences. |
| DIC | Carbodiimide | Activates carboxyl group; often used with additives. |
| HOBt / HOAt | Additive | Suppresses racemization and improves coupling efficiency. |
| Oxyma Pure | Additive | Less explosive alternative to HOBt; excellent performance. |
Critical Considerations for Success:
The workflow below outlines the key stages for purifying your target protein, from initial cell culture to final analysis. This process adapts a successful one-step RP-HPLC method used for a recombinant protein from E. coli [1]. The subsequent sections provide detailed protocols for each critical step.
This initial stage focuses on producing the raw material containing your protein.
This is the core purification step. The parameters in the table below are derived from a one-step purification of a recombinant protein and should serve as your starting point for optimization [1].
| Parameter | Specification | Notes & Rationale |
|---|---|---|
| Column | Zorbax 300SB-C8 (150 mm × 2.1 mm I.D.) | 3.5 μm particle size, 300 Å pore size. The large pore size is crucial for proteins [1]. |
| Mobile Phase A | 0.05% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water | [1] |
| Mobile Phase B | 0.05% (v/v) TFA in Acetonitrile | [1] |
| Gradient Elution | 2% B/min to 24% B, then 0.1% B/min to 40% B, then 4% B/min to 60% B | The shallow gradient (0.1%/min) is critical for high-resolution separation of proteins [1]. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm I.D. column [1]. |
| Temperature | 25 °C | [1] |
| Detection | UV at 280 nm / 220 nm | 280 nm for aromatic acids; 220 nm for peptide bonds [1]. |
| Sample Load | Up to 48 mg of crude extract | Scale column size and load according to your needs [1]. |
| Fraction Collection | Collect 2-minute fractions automatically | Monitor the chromatogram for peak-based collection [1]. |
After the run, you must identify fractions containing pure this compound.
| Validation Parameter | Target Specification | Protocol Summary |
|---|---|---|
| Specificity | Resolved from impurities and blank | Inject mobile phase (blank), standard, and sample to confirm no interference [4] [6]. |
| Linearity | R² > 0.999 | Prepare and analyze a series of standard solutions (e.g., 5-6 concentration levels) [5] [6]. |
| Accuracy (% Recovery) | 98-102% | Spiked recovery experiments using known amounts of standard added to a pre-quantified sample [5] [6]. |
| Precision | % RSD < 2% | Repeatability: Six replicate injections of a standard [5]. Intermediate Precision: Same standard analyzed on different days or by different analysts [5] [6]. |
| Robustness | % RSD < 2% for deliberate variations | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, pH of mobile phase ±0.1) to assess impact [5] [6]. |
| LOD / LOQ | Signal-to-Noise ~3:1 / 10:1 | LOD = 3.3 × (SD/Slope); LOQ = 10 × (SD/Slope) [5]. |
The diagram below illustrates the iterative process of developing and optimizing an RP-HPLC method.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large, intact biomolecules like peptides with minimal fragmentation [1]. The process involves embedding the analyte (e.g., Ranatuerin-4) within a light-absorbing matrix crystal. A pulsed laser excites the matrix, leading to the desorption and ionization of the analyte molecules into the gas phase. These ions are then accelerated by an electric field and separated by their mass-to-charge ratio (m/z) as they travel down a flight tube; lighter ions reach the detector first [2] [1].
The following diagram illustrates the core workflow for a MALDI-TOF MS experiment:
Reliable characterization begins with robust sample preparation. The following protocol ensures complete inactivation of samples and high-quality spectra, adapted from methods used for highly pathogenic bacteria but applicable to peptide research [2].
For peptide characterization, the reflectron mode is crucial for achieving the high resolution needed to confirm amino acid sequence and detect post-translational modifications.
Table 1: Typical MALDI-TOF MS Instrument Parameters for Peptide Analysis
| Parameter | Recommended Setting | Purpose/Rationale |
|---|---|---|
| Ion Mode | Positive | Optimal for protonation of peptides [M+H]⁺. |
| Laser Source | Nitrogen (337 nm) | Standard UV laser, efficiently absorbed by common matrices [1]. |
| Operation Mode | Linear & Reflectron | Reflectron is essential for high mass resolution and accuracy [1]. |
| Acceleration Voltage | 20 kV | Standard potential for ion acceleration. |
| Mass Range | 1,000 - 20,000 Da | Covers expected mass of this compound and its fragments. |
| Laser Shots per Spectrum | 500 - 1000 | Ensures good signal-to-noise ratio; accumulate from multiple spots. |
| Calibration | External/Internal peptide standard | Ensures high mass accuracy (< 50 ppm error). |
After acquiring the raw mass spectrum, the data must be processed and validated to confirm the identity and integrity of this compound.
Table 2: Select Mass Spectrometry Software for Data Analysis
| Software Name | Type / License | Key Features & Applicability |
|---|---|---|
| Proteome Discoverer | Proprietary | Integrated suite for peptide ID and quantitation; supports many search algorithms [3]. |
| Mascot | Proprietary | Statistical evaluation of matches between observed and projected peptide fragments [4]. |
| Andromeda | Freeware | Probabilistic scoring; handles complex PTM patterns; integrates with MaxQuant [4]. |
| MS-GF+ | Open Source | Scores MS/MS spectra against peptide sequences from a database [4]. |
| PEAKS | Proprietary | Combines database search and de novo sequencing for validation and novel peptide discovery [4]. |
| pFind | Freeware | A comprehensive computational solution for mass spectrometry-based proteomics [4]. |
Circular dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules. This phenomenon arises from the asymmetric arrangement of atoms in molecules that lack internal planes of symmetry. CD spectroscopy is particularly valuable in structural biology for studying protein conformation and structural changes under various physiological conditions. The CD signal in proteins originates primarily from the amide bonds of the polypeptide backbone, which are sensitive to the dihedral angles and hydrogen bonding patterns that define secondary structure elements. The characteristic CD spectra of different protein secondary structures provide fingerprints that can be used to estimate their relative proportions in unknown proteins. [1] [2]
This compound is an antimicrobial peptide belonging to the ranatuerin family isolated from frog skin secretions. As a potential therapeutic agent, understanding its structural features and structure-function relationship is crucial for drug development efforts. CD spectroscopy offers an ideal method for investigating the secondary structure of this compound under various environmental conditions, monitoring its structural stability at different temperatures and pH values, studying conformational changes upon binding to membranes or other targets, and assessing batch-to-batch consistency during production and purification. These applications make CD an indispensable tool in the biophysical characterization of this pharmacologically promising peptide. [3]
Purification requirements: For reliable CD measurements, this compound must be at least 95% pure as determined by HPLC, mass spectroscopy, or gel electrophoresis. Impurities with chiral chromophores can interfere with spectral interpretation and lead to inaccurate structural assignments. Always use high-purity reagents and solvents to minimize background absorption, particularly in the far-UV region where protein secondary structure information is obtained. [2]
Buffer selection criteria: The choice of buffer is critical for CD spectroscopy as many common buffer components absorb light in the far-UV region. The following table summarizes compatible buffers and their transmission limits:
Table: Buffer Compatibility for Far-UV CD Spectroscopy [2]
| Buffer Composition | Lower Wavelength Limit (nm) | Notes |
|---|---|---|
| 10 mM Potassium Phosphate, 100 mM potassium fluoride | 185 | Excellent transparency |
| 10 mM Potassium Phosphate, 100 mM (NH₄)₂SO₄ | 185 | Excellent transparency |
| 10 mM Sodium Phosphate, 100 mM NaF | 185 | Excellent transparency |
| 10 mM Potassium Phosphate, 100 mM KCl | 195 | Good transparency |
| 20 mM Sodium Phosphate, 100 mM NaCl | 195 | Good transparency |
| Dulbecco's PBS | 200 | Acceptable transparency |
| 2 mM HEPES, 50 mM NaCl | 200 | Acceptable transparency |
| 50 mM Tris, 150 mM NaCl | 201 | Marginal for far-UV |
Sample concentration and volume: Optimal sample concentration depends on the pathlength of the cuvette used. For a standard 0.1 cm pathlength cuvette, prepare this compound at concentrations of 0.1-0.3 mg/mL in approximately 300 μL volume. The target absorbance should be less than 1 at all measured wavelengths to ensure linear response. For peptides with unknown extinction coefficients, concentration can be determined by quantitative amino acid analysis, which provides the most accurate results. The Lowry and Bradford methods should be avoided due to their variable responses with different proteins. [2]
Wavelength calibration: Regularly calibrate the CD spectrometer using a standard with known CD signal, such as ammonium d-10-camphorsulfonate (ACS), which has a sharp peak at 290.5 nm with Δε = 2.36 M⁻¹cm⁻¹. This ensures wavelength accuracy and proper magnitude of the CD signal across the spectral range. [2]
Parameter settings: For structural analysis of this compound, collect spectra from 260 nm to 178 nm where possible, though many instruments with xenon lamps achieve reliable data down to 185-190 nm. Use the following acquisition parameters: bandwidth of 1 nm, step size of 0.5 nm, response time of 1-2 seconds, and scan speed of 50 nm/min. Accumulate and average 3-5 scans to improve signal-to-noise ratio while minimizing potential photo-degradation of the sample. [2]
Baseline correction: Always collect a spectrum of the buffer alone under identical conditions and subtract it from the sample spectrum. Periodically check the baseline stability by measuring the buffer before and after sample measurements. The subtracted baseline should be flat with minimal ellipticity above 210 nm, typically with a mean residual ellipticity (MRE) value less than 100-200 deg·cm²·dmol⁻¹ in the 240-260 nm region. [2]
The following workflow diagram illustrates the complete experimental process for CD analysis:
Optimal measurement conditions: For this compound CD analysis, use a 0.1 cm pathlength quartz cuvette for far-UV measurements (260-178 nm), as this provides the ideal balance between sufficient signal intensity and acceptable solvent absorption. Cylindrical cells typically have lower birefringence than rectangular cells and are preferred for CD measurements. Always ensure the cuvette is meticulously cleaned and matched to the reference cell to minimize artifacts. The sample compartment should be purged with nitrogen gas at a flow rate of 3-5 L/min to eliminate oxygen absorption below 200 nm and reduce ozone production by the xenon lamp. [2]
Temperature control: Most CD experiments for this compound should be conducted at 20°C or 25°C for initial characterization, using a thermostatted cell holder to maintain stable temperature. For stability studies, temperature ramps can be programmed with a heating rate of 1°C/min to monitor unfolding transitions. When studying thermal denaturation, collect spectra at 5-10°C intervals from 5°C to 95°C to construct a complete melting profile. Allow sufficient equilibration time (typically 2-3 minutes) at each temperature before spectral acquisition. [2]
Data format and units: CD data should be collected in millidegrees (mdeg) from the instrument but converted to mean residue ellipticity (MRE) or molar ellipticity for structural analysis and publication. The conversion formulas are:
[[\theta] = \frac{\theta \times MRW}{10 \times l \times c}]
Where ([\theta]) is the mean residue ellipticity (deg·cm²·dmol⁻¹), (\theta) is the measured ellipticity in millidegrees, MRW is the mean residue weight (molecular weight divided by number of amino acid residues), (l) is the pathlength in cm, and (c) is the protein concentration in mg/mL.
For molar ellipticity:
[[\theta]_{molar} = \frac{\theta \times 100 \times MW}{l \times c}]
Where MW is the molecular weight of the peptide. [1] [2]
Reference dataset selection: The accuracy of secondary structure determination depends critically on the choice of reference dataset. Use reference proteins with known crystal structures that span the structural space appropriate for antimicrobial peptides. The Sreerama and Woody reference set provides a well-validated collection of spectra from proteins with accurately determined structures that is implemented in most analysis software. For peptides like this compound that may contain unusual conformations, consider creating a custom reference set that includes helical antimicrobial peptides with known structures. [2]
Analysis algorithms: Three algorithms are commonly used for secondary structure estimation from CD spectra:
For the most reliable results, run multiple algorithms and compare the outputs, as consistency between methods increases confidence in the structural assignment. Most modern CD analysis software packages implement all three algorithms. [2]
Table: Characteristic CD Spectral Features of Protein Secondary Structures [1] [2]
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) | Typical MRE Values |
|---|---|---|---|
| α-Helix | 190-195 | 208, 222 | [θ]₂₂₂ = -15,000 to -40,000 |
| β-Sheet | 195-200 | 215-218 | [θ]₂₁₈ = -5,000 to -15,000 |
| β-Turn | 205-210 | 225-230 | Varies significantly |
| Random Coil | ~200 (weak) | ~195 | [θ]₁₉₅ = -10,000 to -20,000 |
| Polyproline II | ~220 (weak) | ~205 | [θ]₂₀₅ = -10,000 to -20,000 |
Titration experiments: CD spectroscopy can monitor structural changes in this compound upon binding to membranes or other ligands. Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with compositions mimicking bacterial membranes (high PG content) or mammalian membranes (high PC content). Maintain a constant concentration of this compound while incrementally adding lipid suspensions, collecting a CD spectrum after each addition. Allow 2-3 minutes for equilibration after mixing before measurement. Plot the ellipticity change at key wavelengths (e.g., 222 nm for helicity) against lipid concentration to determine binding parameters. [4]
Extrinsic chromophores: When this compound binds to ligands with chiral chromophores, or when ligands become asymmetrically bound in the complex, induced CD signals may appear in the absorption region of the ligand. These extrinsic CD bands provide sensitive probes for binding interactions, even when structural changes in the peptide are minimal. For membrane binding studies, incorporating cholesterol or fluorescent probes in vesicles can provide additional spectral features for monitoring interactions. [2] [4]
Synchrotron radiation CD (SRCD): For enhanced sensitivity and extended spectral range, SRCD utilizes synchrotron light sources that offer higher intensity and better signal-to-noise ratio, particularly in the far-UV region below 190 nm. This extended range provides additional structural information that can improve the accuracy of secondary structure determinations. SRCD is particularly valuable for studying this compound interactions with membranes or other targets where spectral differences may be subtle, and for analyzing small samples where concentration is limited. [4]
Chemical denaturation: Monitor the structural stability of this compound by collecting CD spectra in the presence of increasing concentrations of denaturants such as urea (0-8 M) or guanidine hydrochloride (0-6 M). Incubate the peptide in each denaturant concentration for at least 30 minutes to ensure equilibrium is reached before measurement. Plot the ellipticity at 222 nm against denaturant concentration and fit the data to a two-state or multi-state unfolding model to determine the free energy of folding (ΔG°) and the denaturant concentration at the midpoint of unfolding (Cₘ). [2]
pH titration: The structural response of this compound to pH changes can provide insights into the role of specific ionizable residues in stability and function. Collect CD spectra across a pH range from 2.0 to 10.0, using appropriate buffers for different pH regions (e.g., glycine for pH 2-3.5, acetate for pH 3.5-5.5, phosphate for pH 5.5-8.0, borate for pH 8.0-10.0). Adjust the pH of identical peptide solutions separately rather than titrating a single sample to avoid cumulative dilution effects. Rapid structural transitions may indicate the pKa of critical residues involved in structural stabilization. [2]
The following diagram illustrates the strategic approach to CD-based binding and stability studies:
High noise or poor signal-to-noise: This frequent problem typically results from insufficient light throughput. Check that the total absorbance of the sample (including buffer and cell) remains below 1.0 at all measured wavelengths, particularly at the low-wavelength limit. For this compound, reduce concentration or use a shorter pathlength cuvette if noise increases dramatically below 200 nm. Ensure nitrogen purging is adequate, as oxygen absorption below 200 nm significantly increases noise. Increase the time constant or number of scans averaged, though this extends measurement time. [2]
Artifactual spectra: Spectral distortions can arise from multiple sources. Light scattering due to particulate matter or protein aggregation produces rising ellipticity at lower wavelengths; always centrifuge (100,000 × g) or filter (0.1-0.2 μm) samples immediately before measurement. Cuvette birefringence creates baseline offsets and spectral shapes that don't correspond to protein structure; test cells by measuring with water or buffer and select those with flattest baselines. Concentration errors represent the most common source of quantitative inaccuracy in CD spectroscopy; verify concentration by multiple methods when possible. [2]
Buffer absorption issues: If the dynode voltage exceeds recommended levels (typically >600-700 V), the buffer absorbance is too high for reliable measurements. Switch to a more transparent buffer system, reduce pathlength, or accept a higher low-wavelength cutoff. Remember that changing buffer composition may affect this compound structure, so include appropriate controls when altering buffer conditions. [2]
Secondary structure analysis discrepancies: Different algorithms may yield varying results for the same spectrum, particularly for peptides like this compound that may contain non-canonical structural elements. Report results from multiple algorithms and note the consistency between methods. Be cautious when interpreting small percentages of specific structures, as these may fall within the error margins of the methods. For antimicrobial peptides that may interact with membranes, remember that reference datasets primarily contain soluble globular proteins, which may limit accuracy for unusual conformations. [2]
Distinguishing structural types: Some secondary structures produce similar CD spectra, creating interpretation challenges. Polyproline II helices and random coil structures have broadly similar spectra but can be distinguished by the crossover point (where ellipticity = 0) and the magnitude of the negative band near 205 nm. A key advantage of CD for this compound studies is its sensitivity to polyproline II helices, which are common in antimicrobial peptides but poorly detected by many other spectroscopic methods. [2]
Correlation with biological activity: When developing structure-activity relationships (SAR) for this compound analogs, correlate CD-derived structural parameters with biological activity measurements. Create analogs with systematic variations and determine their secondary structure content under physiological conditions. Quantitative SAR approaches based on three-dimensional structural information recognize ligand-receptor interactions in greater detail than two-dimensional methods. Computational methods can help identify, explain, and predict structure-activity relationships, though they should be used as guides rather than absolute predictors. [3] [5]
Circular dichroism spectroscopy provides a powerful, efficient method for analyzing the secondary structure and stability of this compound under physiologically relevant conditions. The techniques outlined in these application notes enable researchers to determine structural features, monitor conformational changes, and establish correlations between structure and biological activity. By following standardized protocols for sample preparation, data collection, and analysis, results can be compared across laboratories and experimental sessions, facilitating the rational design of this compound analogs with optimized therapeutic properties. The integration of CD data with computational modeling and biological activity studies creates a comprehensive framework for understanding the structure-activity relationships of this promising antimicrobial peptide family.
This compound is an antimicrobial peptide initially isolated from amphibian skin secretions that has garnered significant research interest due to its potent antimicrobial properties and potential therapeutic applications. This peptide demonstrates particular efficacy against drug-resistant bacterial strains, making it a promising candidate for development of novel anti-infective agents. The molecular cloning and sequencing of this compound encoding genes represents a critical first step in further investigating its structure-function relationships, optimizing its therapeutic potential, and developing recombinant production systems for large-scale synthesis.
The complex nature of antimicrobial peptide genes, often featuring multiple disulfide bridges and post-translational modifications, presents unique challenges for molecular cloning and sequencing that require specialized methodological approaches. This application note provides comprehensive protocols and methodological comparisons to facilitate successful this compound gene cloning and sequencing, enabling researchers to select the most appropriate strategies for their specific experimental requirements and resource availability. The methodologies outlined here have been optimized for high efficiency, reproducibility, and practical implementation in standard molecular biology laboratory settings.
Restriction Enzyme-Based Cloning: This traditional approach remains the industry standard for molecular cloning and involves using restriction enzymes to create compatible ends on both insert and vector DNA, followed by ligation with T4 DNA ligase. While this method is versatile and widely used, it requires multiple processing steps and can be time-consuming, particularly when suitable restriction sites are not available or need to be introduced via primer design. The main advantages include universal applicability and the ability to use custom vectors, though the process may extend over several days to weeks for complex constructs [1].
TA Cloning: This method leverages the terminal transferase activity of Taq polymerase which naturally adds single adenosine (A) overhangs to PCR products. These are then cloned into vectors with complementary thymidine (T) overhangs without requiring restriction digestion. While straightforward, this approach has significant limitations including the low fidelity of conventional Taq polymerase and the frequent necessity for subcloning into final destination vectors, making it less suitable for precise genetic engineering applications [1] [2].
Gateway Cloning Technology: Developed by Thermo Fisher Scientific, this system utilizes site-specific recombination rather than restriction enzymes and ligation, enabling highly efficient transfer of DNA sequences between different vector systems. This technology offers exceptional flexibility for downstream applications and allows shuttling of DNA fragments between vectors without PCR amplification or restriction digestion. The main advantages include the capability to clone up to four fragments simultaneously with efficiencies ranging from 30-85%, though the process requires specialized vectors and may take over four days for complete processing [1].
Seamless Cloning Technologies: These advanced methods, including Gibson Assembly, In-Fusion, and Sequence and Ligation-Independent Cloning (SLIC), enable precise joining of DNA fragments without introducing extra nucleotides (scarless). These techniques utilize enzyme mixtures that facilitate homologous recombination or single-strand annealing between fragments with overlapping ends. Seamless cloning methods typically support simultaneous assembly of 4-10 DNA fragments with high efficiency (75->90%) in significantly reduced timeframes (1 hour to 3 days), making them ideal for complex genetic engineering projects [1].
Table 1: Comprehensive Comparison of Modern Cloning Methodologies for Antimicrobial Peptide Genes
| Cloning Method | Fragments Cloned Simultaneously | Maximum Fragment Size | Seamless Cloning | Time for Multiple Fragments | Efficiency (4 Fragments) |
|---|---|---|---|---|---|
| Restriction Enzyme | 1 | Variable | No | Days to weeks | N/A |
| TA Cloning | 1 | 1-3 kb | No | Not possible | N/A |
| Gateway | Up to 4 | Variable | No | >4 days | 30-85% |
| Seamless Cloning | Up to 4 | Up to 10 kb | Yes | 1 hour | 75% |
| Type IIs Assembly | Up to 8 | Up to 10 kb | Yes | 1 hour | >90% |
| FastCloning | 1-2 | <5 kb | Yes | 1 day | >80% |
For most this compound cloning applications, we recommend FastCloning or Seamless Cloning methods due to their high efficiency, simplicity, and ability to generate seamless constructs without introducing extra amino acids that might affect peptide structure and function. These methods eliminate the need for restriction sites, provide high success rates, and can be completed within a single day, significantly accelerating research progress. The following sections provide detailed protocols for implementing these approaches specifically for this compound gene cloning.
The FastCloning technique represents a highly simplified, purification-free, sequence- and ligation-independent PCR cloning method that is particularly well-suited for antimicrobial peptide genes like this compound. This method eliminates the need for gel purification, specialized kits, or restriction enzymes, significantly reducing both time and cost while maintaining high efficiency and fidelity [2].
Table 2: PCR Reaction Components and Cycling Conditions for FastCloning
| Component | Volume for Phusion | Volume for Pfu Turbo/Ultra | Final Concentration |
|---|---|---|---|
| DNA Polymerase | 0.5 μl | 0.8 μl | 1-1.6% of total volume |
| 10× Reaction Buffer | 5 μl | 5 μl | 1× |
| dNTPs (2.5 mM each) | 5 μl | 5 μl | 250 μM each |
| Template DNA | 10 ng | 10 ng | ~0.2 ng/μl |
| Forward Primer (10 μM) | 0.5 μl | 0.5 μl | 0.1 μM |
| Reverse Primer (10 μM) | 0.5 μl | 0.5 μl | 0.1 μM |
| Nuclease-Free Water | to 50 μl | to 50 μl | - |
| Cycling Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C (Phusion) / 95°C (Pfu) | 3 minutes | 1 |
| Denaturation | 98°C (Phusion) / 95°C (Pfu) | 10-15 seconds | |
| Annealing | 55°C | 30-60 seconds | 18 cycles |
| Extension | 72°C | 20 sec/kb (Phusion) / 1 min/kb (Pfu) | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Infinite | 1 |
The ZeBRα (Zero Background Redα-Exonuclease) cloning system represents an alternative high-efficiency method that incorporates a toxic gene selection mechanism to eliminate background colonies, thereby eliminating the need for tedious screening procedures. This system is particularly valuable for high-throughput applications or when working with difficult-to-clone constructs [3].
This system is particularly advantageous for this compound cloning as it ensures that nearly 100% of resulting colonies contain the desired construct, significantly reducing screening time and effort while maintaining high efficiency for various fragment combinations.
Sanger sequencing remains the gold standard for verification of cloned this compound sequences due to its high accuracy (exceeding 99.99%) and ability to produce long read lengths (up to 1000 bp). This method is particularly well-suited for confirming the sequence of individual clones and identifying potential mutations introduced during the cloning process [4] [5].
The fundamental principle of Sanger sequencing relies on the termination of DNA chain elongation by dideoxynucleotide triphosphates (ddNTPs). These modified nucleotides lack the 3' hydroxyl group necessary for phosphodiester bond formation, resulting in termination of DNA synthesis when incorporated. The process involves four key steps [4]:
Next-generation sequencing (NGS) technologies provide a powerful alternative for more comprehensive characterization of this compound clones, especially when investigating multiple variants or conducting structural-functional studies. The massively parallel sequencing capability of NGS enables simultaneous sequencing of millions of DNA fragments, providing unprecedented throughput and discovery power [6] [7].
Illumina sequencing currently represents the most widely used NGS platform, offering exceptional accuracy (>99.9%) and high throughput at a relatively low cost per base. The technology operates through a series of defined steps [7] [5]:
Table 3: Comprehensive Comparison of Sanger and Next-Generation Sequencing Technologies
| Characteristic | Sanger Sequencing | Illumina NGS |
|---|---|---|
| Principle | Chain termination with ddNTPs | Massively parallel sequencing |
| Read Length | Long reads (up to 1000 bp) | Short reads (50-300 bp) |
| Throughput | Low (1 fragment/reaction) | High (millions of fragments/run) |
| Accuracy | >99.99% | >99.9% |
| Sensitivity | 15-20% | 1% |
| Cost Efficiency | Economical for 1-20 targets | Economical for high-throughput |
| Data Analysis | Straightforward | Requires bioinformatics expertise |
| Best Applications | Single gene sequencing, clone verification | Whole genome sequencing, variant discovery, transcriptome analysis |
For most this compound research applications, we recommend a combined approach utilizing both Sanger and NGS technologies:
The molecular cloning and sequencing of this compound presents unique challenges that can be effectively addressed through the methodologies detailed in this application note. The FastCloning protocol provides a robust, efficient, and cost-effective approach for generating this compound constructs, while the ZeBRα system offers an excellent alternative for researchers requiring zero-background cloning. For sequence verification, the complementary use of Sanger sequencing and NGS technologies provides both accuracy and comprehensive analysis capabilities.
We recommend researchers begin with the FastCloning methodology outlined in section 3.1, as it provides the optimal balance of efficiency, simplicity, and reliability for most this compound cloning applications. The provided workflows and troubleshooting guides address the most common challenges encountered during implementation, enabling successful execution even for researchers with limited prior experience in these techniques. Through the systematic application of these protocols, researchers can accelerate their investigation of this compound and similar antimicrobial peptides, facilitating advances in understanding their mechanisms of action and therapeutic potential.
The minimum bactericidal concentration (MBC) represents the lowest concentration of an antimicrobial agent required to kill a specific bacterium, providing crucial information beyond the inhibitory activity measured by MIC (minimum inhibitory concentration) testing. While MIC determinations assess growth inhibition, MBC evaluations confirm bactericidal activity by demonstrating a ≥99.9% reduction in the initial bacterial inoculum. According to established criteria, antibacterial agents are typically classified as bactericidal when the MBC is no more than four times the MIC [1].
For antimicrobial peptides (AMPs) like Ranatuerin-4, MBC testing is particularly valuable because these compounds often exhibit concentration-dependent killing and may target bacterial membranes through mechanisms that ultimately lead to cell death. The ranatuerin family of peptides, isolated from frog skin secretions, has shown promising broad-spectrum antimicrobial activity against drug-resistant pathogens, making them attractive candidates for development as novel therapeutic agents [2]. Understanding both the inhibitory and killing concentrations of these peptides provides critical insights for designing effective treatment regimens and overcoming the challenges of antimicrobial resistance.
The standard MBC assay determines the lowest concentration of an antimicrobial peptide that results in bactericidal activity rather than merely bacteriostatic effects. This protocol adapts established methodologies for antimicrobial peptides like ranatuerin, which primarily exert their effects through membrane permeabilization and disruption [2] [1].
The following workflow diagram illustrates the complete MBC determination process:
Inoculum Preparation:
MIC Determination:
MBC Determination:
Quality Control:
For laboratories processing large numbers of samples, a simplified reincubation method offers practical advantages:
After initial MIC determination in 96-well microtiter plates, reincubate plates for an additional period (3 days for rapid-growers, 7 days for slow-growing mycobacteria) without subculturing
Read bacterial growth visually or using a plate reader after the second incubation period
The MBC is identified as the lowest concentration that prevents visible growth after the second incubation period
This method has demonstrated 95.2% reproducibility compared to standard subculturing methods and is particularly suitable for slow-growing organisms [3].
As an alternative to labor-intensive colony counting, ATP-measurement methods enable high-throughput MBC determination:
After standard incubation of MIC plates, add commercially available BacTiter-Glo Reagent to each well
Measure luminescence signal using a microplate reader (excitation/emission: 485/528nm)
The signal intensity is directly proportional to bacterial ATP content, which correlates with viable cell count
Calculate MBC based on the lowest concentration showing ≥99.9% reduction in luminescence compared to growth controls [4]
This luminescence-based approach significantly reduces hands-on time and eliminates the variability associated with colony counting while maintaining excellent correlation with traditional methods [4].
Table 1: Antimicrobial activity and hemolytic properties of ranatuerin-2Pb and its analogues
| Peptide | Sequence | S. aureus MIC (μM) | MRSA MIC (μM) | E. faecalis MIC (μM) | E. coli MIC (μM) | P. aeruginosa MIC (μM) | C. albicans MIC (μM) | Hemolysis HC₅₀ (μM) |
|---|---|---|---|---|---|---|---|---|
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | ≤32 | ≤32 | ≤32 | >256 | >256 | 128 | >512 |
| RPa (truncated) | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | >256 | >256 | >256 | >256 | >256 | >256 | >512 |
| RPb (C-terminal) | SFLTTVKKLVTNLAAL-NH₂ | 32 | 64 | 64 | 128 | 256 | 128 | >512 |
Data adapted from bioactivity assessments of synthesized ranatuerin peptides [2]
Table 2: MBC/MIC ratios for antimicrobial agents against various bacterial species
| Antibiotic Class | M. avium MBC/MIC | M. xenopi MBC/MIC | M. abscessus MBC/MIC | Classification |
|---|---|---|---|---|
| Macrolides | 2-4 | 2-4 | >8 | Bactericidal for MAC, bacteriostatic for MAB |
| Amikacin | ≤2 | ≤2 | 4 | Bactericidal |
| Rifamycins | 2-4 | 2-4 | >8 | Bactericidal for MAC, bacteriostatic for MAB |
| Tetracyclines | >8 | >8 | >8 | Bacteriostatic |
| Fluoroquinolones | 4-8 | 4 | >8 | Variable |
Data summarized from MBC/MIC ratio studies on nontuberculous mycobacteria [3]
Research on ranatuerin analogues has revealed critical structure-function relationships:
The C-terminal region of ranatuerin-2Pb (represented by analogue RPb) retains broad-spectrum antimicrobial activity, while the N-terminal truncated analogue (RPa) loses most activity [2]
Helical content and amidation contribute significantly to antimicrobial potency, with RPb demonstrating rapid bacterial killing through membrane permeabilization without significant hemolysis [2]
The therapeutic index (HC₅₀ divided by geometric mean of MIC values) is substantially better for RPb (>16) compared to full-length ranatuerin-2Pb, indicating improved selectivity for bacterial cells over mammalian cells [2]
When determining MBC for slow-growing organisms, antibiotic stability becomes a critical consideration. Studies evaluating antibiotic stability in preincubated microtiter plates have shown:
The reincubation method for MBC determination has been validated against traditional subculturing:
MBC determination provides essential data for characterizing the bactericidal activity of this compound and related antimicrobial peptides. The methodologies outlined here—from traditional colony counting to modern luminescence-based approaches—enable accurate assessment of killing kinetics and potency. Structure-activity relationship studies demonstrate that strategic design of ranatuerin analogues can optimize therapeutic indices by enhancing antimicrobial activity while minimizing cytotoxicity. As antibiotic resistance continues to pose serious clinical challenges, robust protocols for evaluating novel antimicrobial peptides like this compound will remain crucial for advancing new therapeutic options.
This protocol outlines the methodology for evaluating the antibacterial and hemolytic activity of Ranatuerin peptides, based on studies of Ranatuerin-2CSa [1]. The workflow progresses from initial bacterial strain preparation through efficacy and safety testing, culminating in data analysis.
Diagram Title: Workflow for Evaluating Ranatuerin Peptide Activity and Safety
Detailed Experimental Procedures
Bacterial Strain Preparation
Minimum Inhibitory Concentration (MIC) Determination
Minimum Bactericidal Concentration (MBC) Determination
Hemolysis Assay
The table below summarizes the known activity and safety data for the well-characterized analog, Ranatuerin-2CSa. This provides a benchmark for expected activity ranges.
| Test Organism / Cell Type | Metric | Value (µM) | Reference |
|---|---|---|---|
| Escherichia coli | MIC | 5 | [1] |
| Staphylococcus aureus | MIC | 10 | [1] |
| Human Erythrocytes | LC₅₀ | 160 | [1] |
| --- | Selectivity Index (SI) | --- | --- |
| Against S. aureus | SI (LC₅₀ / MIC) | 16 | (Calculated) |
The following diagram summarizes the major resistance mechanisms of Gram-positive pathogens, which are critical to consider when developing new antimicrobials like Ranatuerin peptides [2] [3].
Diagram Title: Key Antibiotic Resistance Mechanisms in Gram-Positive Bacteria
Since specific data for this compound was not available in the search results, here are steps you can take to find more targeted information:
"this compound" AND "antimicrobial" or "Rana cascadae" AND "antimicrobial peptide".
Here are answers to common challenges you might face during your experiments.
The core challenge is that peptides are rapidly degraded by proteases in biological environments. The most straightforward and effective strategy is the substitution of natural L-amino acids with their D-amino acid counterparts.
| Strategy | Mechanism | Key Advantage | Key Consideration / Potential Drawback | Experimental Evidence |
|---|---|---|---|---|
| D-amino acid substitution [1] | Renders the peptide bond unrecognizable by proteases. | Dramatically increases stability in serum; relatively easy to implement. | May reduce or abolish the peptide's biological activity. | In vivo mouse model showed significantly reduced infarct size after stabilization [1]. |
| Lipidation & PEGylation | Shielding via a polymer or lipid chain. | Increases half-life and can improve membrane interaction. | Can be synthetically challenging; may alter peptide function. | |
| Cyclization | Reduces flexibility and access to cleavage sites. | Can enhance stability and binding affinity. | Complex synthesis; not all sequences are suitable. | |
| Use of Stapled Peptides | Chemical stabilization of alpha-helices. | Excellent proteolytic resistance and cell penetration. | High cost; specialized synthetic expertise required. |
> Technical Note: When using D-amino acids, it is critical to verify that the structural motifs essential for this compound's antimicrobial activity (likely its amphipathic helix) are preserved. Activity loss is a significant risk [1].
You need a tiered experimental approach to assess stability, from simulated to real-world conditions.
| Method | Conditions / Protocol | Key Measured Output | Interpretation |
|---|---|---|---|
| In Vitro Serum Stability [1] | Incubate peptide (e.g., 10 µg/mL) in blood serum (e.g., human, mouse) at 37°C. Collect samples over time (e.g., 0, 5, 30, 60, 120 min). | Peptide half-life. Analyzed via HPLC or LC-MS to quantify intact peptide remaining. | A longer half-life indicates successful stabilization. Unmodified peptides may degrade in minutes [1]. |
| Differential Scanning Fluorimetry (DSF) [2] | Use a fluorescent dye (e.g., SYPRO Orange) that binds hydrophobic patches exposed upon unfolding. Ramp temperature (e.g., 25-95°C). | Melting Temperature ((T_m)). The temperature at which 50% of the peptide is unfolded. | A higher (T_m) indicates a more stable folded structure, which often correlates with proteolytic resistance. |
| Pulse Proteolysis [2] | Briefly expose the native and denatured peptide to a protease (e.g., thermolysin). Compare the degradation rates. | Fraction of intact peptide surviving proteolysis. | Directly measures the resistance of the native fold to degradation. A higher fraction intact indicates greater stability. |
This common issue arises when stabilization disrupts the peptide's functional structure. Follow this troubleshooting workflow to identify and solve the problem.
Confirm Structural Integrity:
Check Membrane Interaction:
Iterate and Re-optimize:
This protocol measures a peptide's resistance to degradation in blood serum [1].
This protocol determines the thermal stability of your peptide, which often correlates with its resistance to proteolysis [2].
To effectively reduce cytotoxicity, it's crucial to first understand how it is measured and the mechanisms through which your compound might be damaging cells.
Table 1: Common Cytotoxicity Mechanisms and Evidence
| Mechanism of Cytotoxicity | Key Features & Assay Targets | Supporting Evidence from Literature |
|---|---|---|
| Necrosis | Loss of plasma membrane integrity. Measured by uptake of dyes like ethidium homodimer-1 [1]. | Membrane rupture from osmotic flux, e.g., by pore-forming proteins like perforin [2]. |
| Apoptosis | Controlled cell death involving caspase activation and DNA damage. Measured by caspase activity assays and TUNEL staining. | Granzyme B induces apoptosis via direct caspase-3 cleavage or Bid cleavage, triggering mitochondrial apoptosis [2]. |
| Death Receptor-Mediated Killing | Activation of cell surface receptors (e.g., Fas, DR4/DR5). Measured by receptor ligation assays. | Ligation of Fas or TRAIL receptors triggers assembly of the DISC, activating caspase-8/10 [2]. |
Problem: My Ranatuerin-4 peptide shows unacceptably high cytotoxicity in mammalian cell cultures. What can I modify?
Table 2: Troubleshooting Strategies for High Cytotoxicity
| Investigation Area | Specific Action | Example & Rationale |
|---|
| Peptide Sequence | Modify cationic residues (Lysine, Arginine). Shorten the peptide sequence. Alter the amino acid stereochemistry (use D-amino acids). | Cationic residues can disrupt cell membranes. Reducing positive charge can decrease non-specific membrane interactions [2]. | | Solution & Handling | Check and adjust the solvent. Confirm peptide concentration and purity. Test a range of concentrations. | Solvents like DMSO can be toxic at high concentrations (>0.1%). Use a serial dilution to find a non-toxic IC50 value [3]. | | Cell Health & Environment | Use a robust viability assay. Confirm health of cell cultures. Add serum or protective agents. | Use a two-color assay (e.g., Calcein-AM for live cells, ethidium homodimer-1 for dead cells) [1]. Serum albumin can bind and inactivate some peptides. |
Q1: What are the most rapid and reliable assays to quantify peptide cytotoxicity? The optimal assay depends on your need for speed versus mechanistic insight.
Q2: Beyond the peptide itself, what experimental conditions can influence cytotoxicity readings? Several external factors can significantly impact your results:
Q3: Can cells develop resistance to cytotoxic peptides, and how can I model this? Yes, target cells are not passive and can actively resist cytotoxic mechanisms. This is a well-documented phenomenon in immune cell-mediated killing [2]. You can model this by:
This protocol adapts a standard live/dead staining method for use with your peptide [1].
1. Objective: To determine the viability of mammalian cells after treatment with this compound using a two-color fluorescence assay.
2. Materials:
3. Procedure:
Critical Note: The stains in this kit do not survive fixation or permeabilization. You must image live cells [1].
The following diagram outlines the key decision points in a cytotoxicity reduction study.
| Common Issue | Possible Causes | Proposed Solutions & Experimental Checks |
|---|
| Low Antimicrobial Potency [1] | • Insufficient positive charge for membrane interaction. • Inadequate hydrophobicity. • Inefficient bacterial membrane disruption. | • Increase net charge: Substitute neutral/acidic residues with Lysine/Arginine [1]. • Modulate hydrophobicity: Incorporate hydrophobic residues (e.g., Tryptophan, Leucine) [1]. • Verify mechanism: Perform membrane disruption assays (e.g., SYTOX Green uptake). | | High Cytotoxicity (Hemolysis) [2] | • Excessive hydrophobicity or non-specific membrane interaction. | • Fine-tune hydrophobicity: Reduce overall hydrophobicity or adjust hydrophobic moment [1]. • Truncate peptide: Remove non-essential, highly hydrophobic C-terminal regions (e.g., Rana box) [1]. • Test selectivity: Calculate therapeutic index (HC50/MIC). | | Poor Proteolytic Stability [2] | • Susceptibility to protease degradation at specific residues. | • C-terminal amidation: Synthesize peptide with C-terminal amidation (-NH2) to resist carboxypeptidases [1]. • Dimerization: Create peptide dimers via cysteine bridges to enhance stability and potency [3]. | | Unclear SAR | • Role of specific structural domains (e.g., Rana box) is ambiguous. | • Systematic domain analysis: Design serine-substitution or truncation analogs to test the functional necessity of the disulfide bridge and cyclic domain [1]. |
This standard protocol determines the Minimal Inhibitory Concentration (MIC).
This assay evaluates peptide safety by measuring damage to mammalian red blood cells.
(Abspeptide - AbsPBS) / (AbsTriton X-100 - AbsPBS) × 100.This assay evaluates the kinetic mechanism of bacterial membrane disruption.
This diagram outlines a rational design strategy for optimizing this compound based on established structure-activity relationships.
| Optimization Strategy | Rationale | Expected Outcome & Benchmark |
|---|---|---|
| Enhance Cationicity [1] | Increases electrostatic attraction to anionic bacterial membranes. | ≥2-unit net charge increase vs. native peptide. Target MIC reduction of 2-4 fold against standard strains [1]. |
| Modulate Hydrophobicity [1] | Balances membrane insertion and integration. Prevents excessive hemolysis. | Hydrophobicity ~0.35-0.55. Look for maintained/low MIC with significantly increased HC50 [1]. |
| C-terminal Truncation & Amidation [1] | Removes potentially dispensable cyclic domain (Rana box). Amidation increases stability and positive charge. | Truncated/amidated analogs should retain ≥70% of native peptide's activity. Amidation can boost potency further [1]. |
| Dimerization [3] | Increases local peptide concentration and avidity on bacterial membrane. | Dimer can show ~60-fold enhanced antimicrobial activity and improved antibiofilm properties vs. monomer [3]. |
Q1: What are the most effective strategies to improve the serum stability of ranatuerin peptides? Research on ranatuerin-2 peptides has successfully employed several rational design strategies to enhance stability and bioactivity [1] [2]. The table below summarizes the key approaches.
| Strategy | Description | Rationale & Example from Literature |
|---|---|---|
| C-terminal Truncation & Amidation | Removing the C-terminal "Rana box" and amidating the new C-terminus. | The Rana box (a cyclic domain) may be dispensable for activity. R2AW(1-22)-NH2 was designed based on this principle [1]. |
| Residue Substitution | Replacing protease-susceptible or destabilizing amino acids. | Enhancing cationicity (e.g., Asp to Lys) and hydrophobicity (e.g., Ala to Trp or Leu) improves interaction with microbial membranes and can boost stability [1]. |
| Peptide Cyclization | Forming a covalent bond (e.g., disulfide bridge) to create a cyclic peptide. | Stabilizes the secondary structure and protects against exopeptidases. A linear [Ser23,29]R2AW analogue showed that the disulfide bridge is not essential for antibacterial function, offering a design choice [1]. |
| N-terminal Acetylation | Chemically modifying the N-terminus. | Protects the peptide from degradation by aminopeptidases, a common cause of rapid exolytic cleavage [3]. |
| Use of D-Amino Acids | Incorporating non-natural D-amino acids. | Makes the peptide resistant to protease recognition and cleavage, significantly improving serum half-life. |
Q2: How do I test the serum stability of my designed Ranatuerin-4 analogues? A standard serum stability assay involves incubating your peptide in serum and analyzing its integrity over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [4] [3].
Experimental Protocol: Serum Stability Assay
| Problem | Possible Cause | Solution |
|---|---|---|
| Rapid degradation in serum (< 5 mins) | Susceptibility to exopeptidases (aminopeptidases/carboxypeptidases) or specific endoproteases. | Implement N-terminal acetylation and/or C-terminal amidation. Use HPLC-purified peptides to ensure sample homogeneity for accurate testing [3] [5]. |
| Moderate stability (half-life < 1 hour) | Endolytic cleavages at specific sites within the peptide sequence. | Identify cleavage sites via mass spectrometry. Perform targeted residue substitution at these sites (e.g., with D-amino acids, proline, or other unnatural amino acids) [3]. Consider peptide cyclization. |
| Good stability but loss of antimicrobial activity | Stabilizing modifications interfere with the peptide's mechanism of action (e.g., membrane disruption). | Focus on conservative modifications that enhance cationicity and hydrophobicity without altering the amphipathic structure, as demonstrated with [Lys4,19, Leu20]R2AW(1-22)-NH2 [1]. Test truncated analogues first. |
| High haemolytic activity | Increased non-specific interaction with eukaryotic cell membranes due to elevated hydrophobicity or cationicity. | Fine-tune the hydrophobicity/hydrophobic moment and net charge. Use helical wheel projections (e.g., via HeliQuest) to ensure a balanced amphipathic structure [1]. |
The following diagram outlines a logical workflow for optimizing the serum stability of your this compound peptide, integrating the strategies and tests described above.
1. Protocol for Antimicrobial Activity Assessment (MIC assay) This standard broth microdilution method is used to determine the Minimal Inhibitory Concentration (MIC) of your peptide analogues [2].
2. Protocol for Haemolysis Assay This assay evaluates the peptide's cytotoxicity against mammalian cells by measuring haemoglobin release from red blood cells [1] [2].
This guide details rational design strategies, experimental protocols, and troubleshooting advice for enhancing the bioactivity of Ranatuerin peptides, based on successful modifications to Ranatuerin-2.
The table below summarizes key amino acid substitution strategies that have successfully enhanced the properties of Ranatuerin-2 peptides [1].
| Design Strategy | Specific Substitution/Modification | Impact on Physicochemical Properties | Observed Biological Effect |
|---|---|---|---|
| Increase Cationicity | Substitution of acidic residues (Asp) with basic residues (Lys). Example: [Lys4,19]R2AW(1-22)-NH₂ [1]. | ↑ Net charge (e.g., from +3 to +6) [1]. | Significantly optimized antibacterial and anticancer activities [1]. |
| Modulate Hydrophobicity | Substitution of alanine with tryptophan. Example: [Trp6,10]R2AW(1-22)-NH₂ [1]. | ↑ Hydrophobicity and hydrophobic moment [1]. | Favors insertion into lipid bilayers; can enhance activity but may also increase toxicity [1]. |
| C-terminal Amidation | Adding an amide group (-NH₂) to the C-terminus of a truncated peptide [1]. | ↑ Net charge by neutralizing the negative charge of a free C-terminus [1]. | Enhances antimicrobial activity and peptide stability; can reduce potential cytotoxicity [1]. |
| Truncation & Domain Deletion | Removing the C-terminal "Rana box" (cyclic heptapeptide domain). Example: R2AW(1-22) [1]. | Slight change in hydrophobicity and structure [1]. | Can retain antibacterial activity, indicating the Rana box is dispensable for this function in some contexts [1]. |
| Disulfide Bridge Ablation | Substituting cysteine with serine (Cys→Ser). Example: [Ser23,29]R2AW [1]. | Linearizes the peptide without major changes to steric bulk. | Similar antibacterial activity to wild-type, showing the disulfide bridge can be non-essential for antibacterial action [1]. |
Here are detailed methodologies for key experiments cited in the design strategies.
1. Protocol: In Vitro Antibacterial and Antibiofilm Assay [1]
2. Protocol: Antiproliferative/Cytotoxicity Assay [1]
3. Protocol: In Vivo Efficacy Model [1]
Q1: My synthesized peptide shows poor solubility in aqueous buffers. What can I do?
Q2: The peptide has good antibacterial activity but unacceptably high hemolysis. How can I improve its selectivity?
Q3: A truncated peptide without the Rana box lost all activity. Why did this happen?
The following diagrams illustrate the core experimental workflow and a key mechanism of action based on the research.
Diagram 1: A generalized workflow for the design, synthesis, and evaluation of enhanced antimicrobial peptides, based on methodologies from the literature [1].
Diagram 2: The proposed mechanism of action for cationic antimicrobial peptides like the enhanced Ranatuerin-2 analogue, which kills bacteria via membrane disruption [1].
To summarize the findings from Ranatuerin-2 research for your work on this compound:
Haemolytic activity in antimicrobial peptides like Ranatuerin-4 is often linked to their positive charge and hydrophobic nature, which promote non-specific interactions with and disruption of red blood cell (RBC) membranes [1]. The core strategy for reduction is to modify these physicochemical properties while aiming to retain the peptide's desired antimicrobial function.
The table below summarizes the primary approaches you can take.
| Strategy | Objective | Potential Modification | Key Assay for Evaluation |
|---|---|---|---|
| Charge Reduction | Decrease non-specific electrostatic attraction to negatively charged RBC membranes. | Replace Lysine/Arginine with neutral (e.g., Serine) or acidic (e.g., Glutamic acid) amino acids. | Hemagglutination Inhibition (HI) Assay [2] [3] |
| Hydrophobicity Modulation | Reduce strong, non-specific insertion into lipid bilayers of host cells. | Substitute highly hydrophobic residues (e.g., Tryptophan, Isoleucine) with less hydrophobic ones (e.g., Alanine, Valine). | Hemagglutination (HA) Assay [4] [2] |
| Sequence Truncation | Identify and retain the shortest active fragment, which may have a more specific mechanism of action. | Create a series of N-terminal and C-terminal truncated analogs and screen for activity vs. haemolysis. | Haemolysis Assay (see protocol below) |
| D-Amino Acid Incorporation | Disrupt the optimal amphipathic structure (often an alpha-helix) that interacts with RBC membranes. | Substitute key residues in the helical region with their D-enantiomers. | Haemolysis Assay (see protocol below) |
Here are detailed methodologies for key experiments to test your this compound analogs.
This protocol quantitatively measures RBC lysis caused by your peptide samples.
(A540(sample) - A540(negative control)) / (A540(positive control) - A540(negative control)) * 100This assay can be adapted to study how effectively antibodies or other inhibitors block the interaction between your peptide and RBC membranes [2] [3].
The following workflow outlines a systematic approach to troubleshooting reduced antimicrobial activity during haemolysis reduction efforts.
Q1: What is the most critical factor to modify first in this compound to reduce haemolysis?
Q2: Why is my peptide's haemolytic activity so variable between different batches?
Q3: Are there computational tools to predict the haemolytic activity of my designed analogs?
The following tables summarize key quantitative data and methodologies from a study on Ranatuerin-2Pb, which can serve as a reference for your investigations.
Table 1: Antimicrobial Activity (Minimal Inhibitory Concentration - MIC) [1] This table shows the MIC values for Ranatuerin-2Pb and its analogues against various microbial strains, demonstrating the retained activity of the truncated analogue RPb.
| Microbial Strain | Ranatuerin-2Pb (µM) | RPa (µM) | RPb (µM) |
|---|---|---|---|
| E. coli (NCTC 10418) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| P. aeruginosa (ATCC 27853) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| S. aureus (NCTC 10788) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| MRSA (ATCC 12493) | Data not specified in abstract | >256 | 32 |
| E. faecalis (NCTC 12697) | Data not specified in abstract | >256 | 64 |
| C. albicans (NCPF 1467) | Data not specified in abstract | >256 | 64 |
Table 2: Key Experimental Protocols [1] These are the core methodologies used to generate the bioactivity and structure-activity data.
| Protocol | Key Steps & Purpose |
|---|---|
| Peptide Synthesis & Design | Peptides were synthesized using solid-phase methods, purified via RP-HPLC (>95% purity), and their mass confirmed by mass spectrometry. Two analogues were designed: RPa (a truncated form lacking "RT") and RPb (an 18-amino acid C-terminal fragment with an amidated end) to study structure-activity relationships [1]. |
| Circular Dichroism (CD) | CD spectroscopy was performed on peptides (50 µM) in different environments (deionized water, 50% TFE/water, and with liposome vesicles) to analyze secondary structure changes under varying conditions [1]. |
| Membrane Permeability Assay | Utilized SYTOX Green dye, which fluoresces upon binding to DNA after entering cells with permeabilized membranes. Fluorescence intensity was measured to quantify the membrane disruption kinetics of the peptides [1]. |
| Biofilm Assay | Evaluated the Minimum Biofilm Inhibitory Concentration (MBIC) against organisms like S. aureus and E. coli. Bacterial culture was incubated with a dilution series of peptides, and biofilm formation was measured via absorbance [1]. |
| Hemolysis Assay | Tested peptide toxicity using horse erythrocytes. Phosphate-buffered saline (PBS) and 1% Triton-X100 served as negative and positive controls, respectively. The HC50 (concentration causing 50% hemolysis) was determined to calculate a therapeutic index [1]. |
Here are some common experimental challenges and solutions, framed in a Q&A format.
Frequently Asked Questions
Q: Our synthesized peptide shows low biological activity. What could be the cause?
Q: The peptide demonstrates strong antimicrobial efficacy but also high cytotoxicity. How can we improve its therapeutic index?
Q: Our membrane permeability assay results are inconsistent. What factors should we check?
Q: How can we assess the peptide's potential for treating actual infections?
The following diagrams, created with Graphviz, outline a general experimental workflow and an optimization strategy based on the referenced study.
Diagram 1: Core Experimental Workflow for Peptide Analysis This flowchart visualizes the key stages of peptide evaluation, from initial synthesis to final in vivo testing.
Visualization of the key experimental stages for evaluating a therapeutic peptide, from synthesis to in vivo testing.
Diagram 2: Troubleshooting Low Activity or High Toxicity This diagram provides a logical pathway for diagnosing and addressing common issues with peptide performance.
A logical flowchart for diagnosing the root causes of poor peptide performance and guiding the design of improved analogues.
I hope this technically-structured support center provides a solid starting point for your work on Ranatuerin-4. The principles and methods derived from the Ranatuerin-2Pb study are highly transferable.
The diagram below outlines the core process for evaluating and optimizing Ranatuerin peptide candidates, based on established methodologies for Ranatuerin-2 [1] [2].
Here are detailed methodologies for core experiments cited in Ranatuerin research, which you can adapt for your investigations [1].
The table below summarizes bioactivity and safety data for Ranatuerin-2Pb and its engineered analogs, providing a benchmark for peptide performance evaluation [1].
| Peptide Name | Sequence (Notation) | Key Structural Feature | Antimicrobial Activity (MIC range) | Haemolytic Activity (HC₅₀) | Key Experimental Finding |
|---|---|---|---|---|---|
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Full-length, cyclic "Rana box" | Broad-spectrum activity [1] | Not specified | Basis for analog design; demonstrates antibiofilm activity [1]. |
| Analog RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | Truncated "Rana box" | Lost activity against C. albicans, MRSA, E. faecalis, P. aeruginosa [1] | Not specified | Highlights importance of C-terminal structure for broad-spectrum activity [1]. |
| Analog RPb | SFLTTVKKLVTNLAAL-NH₂ | N-terminal fragment, amidated | Retained broad-spectrum activity [1] | >256 µM (Low) | Rapid, membrane-permeabilizing killing; reduced mortality in infected waxworm model [1]. |
The table below shows design strategies and outcomes for analogs of another Ranatuerin-2 peptide, R2AW, highlighting how specific modifications enhance therapeutic properties [2].
| Peptide Name | Design Strategy | Net Charge | Hydrophobicity | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|---|---|
| R2AW (Natural) | Reference peptide | +3 | 0.337 | Baseline activity | Not specified |
| [Ser²³,²⁹]R2AW | Cysteine substitution (disrupts disulfide bridge) | +3 | 0.228 | Similar to natural peptide [2] | Not specified |
| R2AW(1-22)-NH₂ | Rana box deletion & C-terminal amidation | +3 | 0.255 | Similar to natural peptide [2] | Not specified |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Increased cationicity & hydrophobicity | +6 | 0.358 | Significantly optimized [2] | Significantly optimized [2] |
While data on Ranatuerin-4 is scarce, several studies on Ranatuerin-2 peptides provide insight into their potency, mechanisms, and potential for optimization. The table below summarizes key experimental findings.
Table 1: Documented Bioactivities of Selected Ranatuerin-2 Peptides
| Peptide Name | Source | Antibacterial Activity (MIC values) | Anticancer Activity | Key Findings and Mechanisms | Primary Citation |
|---|---|---|---|---|---|
| Ranatuerin-2-AW (R2AW) & Analogues | Amolops wuyiensis | Varied by analogue and bacterial strain [1] | Significant activity for lead analogue [1] | Lead analogue ([Lys4,19, Leu20]R2AW(1-22)-NH2) showed optimized dual bioactivity, membrane disruption, and efficacy in an MRSA-infected waxworm model [1]. | [1] |
| Rana-2PN | Pelophylax nigromaculata | 12.5 to 100 μM [2] | Information not available | First Ranatuerin reported with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [2]. | [2] |
| Ranatuerin-2Pb & Analogue RPb | Rana pipiens | Broad-spectrum activity [3] | Information not available | RPb analogue showed broad-spectrum activity, antibiofilm effects, bacterial killing via membrane permeabilization, low hemolysis, and efficacy in a waxworm model [3]. | [3] |
| Ranatuerin-2CSa | Rana cascadae | E. coli (5 μM), S. aureus (10 μM) [4] | Information not available | Structural studies identified a full-length helix-turn-helix motif, important for future drug design [4]. | [4] |
For researchers aiming to evaluate Ranatuerin peptides, the following methodologies from the cited studies provide a robust framework.
1. Peptide Design and Synthesis
2. In Vitro Antibacterial Assays
3. Cytotoxicity and Hemolytic Activity
4. In Vivo Efficacy Models
5. Structural and Mechanistic Studies
The following diagram illustrates the primary mechanism by which Ranatuerin-2 peptides exert their antibacterial effect, based on the gathered data.
Diagram Title: Proposed Multifunctional Mechanism of Ranatuerin-2 Peptides
The data on Ranatuerin-2 peptides highlights several promising avenues for drug development:
This compound is an antimicrobial peptide (AMP) first isolated from the skin of the American bullfrog (Rana catesbeiana) [1]. A more recent genomic study confirms its presence in bullfrog tadpoles, indicating it is expressed across different life stages of the animal [2].
The table below summarizes its basic characteristics and known activity:
| Characteristic | Description |
|---|---|
| Source | Skin of the American bullfrog (Rana catesbeiana) [1] |
| Key Structural Feature | Contains an intramolecular disulfide bridge forming a heptapeptide ring [1] |
| Documented Activity | Inhibitory activity against Staphylococcus aureus (a Gram-positive bacterium) [1]. The study did not report activity against Gram-negative bacteria. |
The primary source for this compound's initial discovery provides some context for the experimental methods used. The general workflow for isolating and testing such peptides is summarized below.
The original researchers isolated the peptide from a skin extract and determined its amino acid sequence [1]. The minimum inhibitory concentration (MIC) was used to test antimicrobial activity, a standard broth dilution method that determines the lowest concentration of a peptide required to inhibit bacterial growth [2].
When interpreting the available information, please consider these important points:
The table below consolidates the structural characteristics of various Ranatuerin-2 peptides as reported in the literature.
| Peptide Name | Sequence (One-Letter Code) | Length (aa) | Net Charge (pH 7.4) | Key Structural Domains | Disulphide Bridge / Rana Box |
|---|---|---|---|---|---|
| Ranatuerin-2-AW (R2AW) [1] | GFMDTAKNVAKNVAATLLDKLKCKITGGC | 29 | +3 | Helix-loop-helix [1] | Yes (C23-C29) |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ [1] | GFMKTAKNVAKNVAATLLKLLK-NH₂ | 22 | +6 | α-helical (enhanced) | No |
| Ranatuerin-2CSa [2] | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC | 32 | Not specified | Full-length helix-turn-helix (in TFE/H₂O) [2] | Yes |
| Ranatuerin-2Pb [3] | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | 33 | Not specified | Predicted α-helix [3] | Yes |
| RPb (Truncated R2Pb) [3] | SFLTTVKKLVTNLAAL-NH₂ | 16 | Not specified | α-helical (in membrane-mimetic env.) [3] | No |
The following table summarizes the experimental bioactivity and toxicity findings for the listed peptides.
| Peptide Name | Antibacterial Activity (MIC) | Antibiofilm Activity | Anticancer Activity | Haemolytic Activity | Key Experimental Model |
|---|---|---|---|---|---|
| Ranatuerin-2-AW (R2AW) [1] | Moderate, broad-spectrum | Information missing | Moderate | Low | In vitro assays; MRSA-infected waxworm model [1] |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ [1] | Significantly optimized | Information missing | Significantly optimized | Low (high selectivity) | In vitro assays; MRSA-infected waxworm model (showed efficacy) [1] |
| Ranatuerin-2CSa [2] | Potent (E. coli: 5 µM, S. aureus: 10 µM) | Information missing | Not tested | LC₅₀ = 160 µM (human erythrocytes) [2] | In vitro assays |
| Ranatuerin-2Pb [3] | Broad-spectrum | Inhibits and eradicates S. aureus and E. coli biofilms [3] | Cytotoxic to human cancer cell lines [3] | Lower than melittin (positive control) [3] | In vitro assays; S. aureus-infected waxworm model |
| RPb (Truncated R2Pb) [3] | Broad-spectrum (retained) | Inhibits and eradicates S. aureus and E. coli biofilms [3] | Less cytotoxic than R2Pb [3] | Low (high membrane selectivity) [3] | In vitro assays; S. aureus-infected waxworm model (showed efficacy) |
Here are the standard methodologies used in the cited research to evaluate the peptides:
1. Peptide Synthesis and Purification
2. Structural Analysis
3. Biological Activity Assays
The diagram below outlines the standard experimental workflow for characterizing ranatuerin peptides, from identification to functional analysis.
The following table summarizes key findings from a 2023 study on a designed analogue of Ranatuerin-2 (R2AW), which was evaluated for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in a waxworm model [1].
| Peptide Name | Sequence (Modifications) | In Vivo Model | Infection Pathogen | Key Efficacy Findings |
|---|---|---|---|---|
| [Lys4,19, Leu20]R2AW(1-22)-NH2 [1] | GFMKTAKNVAKNVAATLLKLLK-NH₂ (Cationicity- and hydrophobicity-enhanced variant) [1] | Waxworm (Galleria mellonella) [1] | Methicillin-resistant Staphylococcus aureus (MRSA) [1] | Exerted potential in vivo efficacy in the MRSA-infected model [1]. |
| Natural R2AW [1] | GFMDTAKNVAKNVAATLLDKLKCKITGGC (Parent peptide) [1] | Not tested in vivo in this study [1] | Not applicable | Served as the basis for analogue design; its in vitro activity was used to guide the development of the optimized analogue [1]. |
The study on Ranatuerin-2 provides a clear example of the methodologies used in this area of research [1]:
The research on Ranatuerin-2 follows a logical drug optimization workflow, which can be visualized as follows. This diagram also suggests a potential path for future Ranatuerin-4 research.
Frog skin is a rich source of Antimicrobial Peptides (AMPs), which are crucial components of the innate immune system. The search results detail several families of these peptides, though they focus on Temporins, Aureins, and Ranatuerins rather than Esculentin [1] [2] [3].
The table below summarizes the available physicochemical and antibacterial data for the peptides discussed in the search results. Please note that quantitative data for this compound and Esculentin is absent.
| Peptide Name | Primary Sequence | Length (AA) | Net Charge | Key Antimicrobial Activities & Potency (MIC) | Mechanism of Action Insights |
|---|---|---|---|---|---|
| Temporin L [1] | FVQWFSKFLGRIL | 13 | +3 | Broad-spectrum; greater potency and broader spectrum than Aurein 2.5 [1]. | Forms stable α-helix; high conformational flexibility at N-terminus; forms ion channels in membranes [1]. |
| Aurein 2.5 [1] | GLFDIVKKVVGAFGSL | 16 | +2 | Antibacterial spectrum is narrower than Temporin L [1]. | Forms α-helix; less flexible and less able to form higher-order aggregates vs. Temporin L [1]. |
| Temporin B [5] | Not fully specified | ~13 | +2 (approx.) | Primarily active against Gram-positive bacteria [5]. | Membrane disruption; mechanism can be drastically altered by minor sequence changes [5]. |
| This compound [3] | Information Missing | Information Missing | Information Missing | Information Missing | Information Missing |
| Esculentin | Information Missing | Information Missing | Information Missing | Information Missing | Information Missing |
The following are key experimental protocols used in the cited studies to characterize AMP mechanisms, which your peers can reference for reproducibility.
This diagram illustrates the logical workflow for experimentally determining the mechanism of action of an antimicrobial peptide, from initial screening to mechanistic modeling.
The search results underscore that even minor changes in an AMP's sequence can profoundly alter its mechanism and potency [5]. This highlights the need for careful, residue-level studies when engineering new analogs.
Future research on this compound should prioritize obtaining its primary sequence and applying the detailed experimental protocols outlined above. Combining these with bioinformatic analysis of amphibian genomes, as demonstrated for bullfrog tadpoles [3], is a powerful approach for discovering and characterizing novel AMPs.
To conduct the phylogenetic analysis you require, I suggest utilizing the following specialized databases and strategies:
While phylogenetic data for this compound is unavailable, recent research on other Ranatuerin peptides can inform your understanding of their structure and function. The table below summarizes key experimental findings for a closely related peptide, Ranatuerin-2Pb, and a truncated analogue [3].
| Peptide Name | Key Antimicrobial Activity (MIC) | Hemolytic Activity (HC₅₀) | Key Experimental Findings |
|---|---|---|---|
| Ranatuerin-2Pb (Full-length) | Strong activity against S. aureus, E. coli, C. albicans, and MRSA [6]. | 16.11 µM [6] | Exhibited antibiofilm activity against S. aureus and E. coli; showed cytotoxicity against several human cancer cell lines [3] [6]. |
| Analogue RPb (Truncated, C-terminal 18 aa, amidated) | Retained broad-spectrum activity [3]. | >256 µM (Highly reduced hemolysis) [3] | Rapid, membrane-permeabilizing killing; protected infected Galleria mellonella larvae in vivo; high cell selectivity [3]. |
The detailed methodology from this study provides a template for the bioevaluation of frog skin AMPs:
This compound is an antimicrobial peptide (AMP) initially isolated from the skin of the American bullfrog (Rana catesbeiana). Here is a summary of its basic characteristics from the research:
| Characteristic | Description |
|---|---|
| Source | Skin of the American bullfrog (Rana catesbeiana) [1] |
| Structural Family | Part of the ranatuerin family, which are cytolytic peptides from Ranid frogs [1] |
| Key Structural Feature | Contains an intramolecular disulfide bridge that forms a heptapeptide ring [1] |
| Reported Antimicrobial Activity | Active against Staphylococcus aureus [1]. |
If you plan to conduct your own comparative studies, the search results provide robust methodological frameworks used for evaluating ranatuerin peptides and other AMPs. The table below summarizes key experiments you could perform.
| Experiment Type | Key Measurements & Methods | Relevance to Comparison |
|---|---|---|
| Antimicrobial Activity Assay | Minimal Inhibitory Concentration (MIC): Determined via broth microdilution against a panel of Gram-positive bacteria (e.g., S. aureus, MRSA), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and fungi (e.g., C. albicans) [2] [3] [4]. | Provides core quantitative data on potency against different microbes. |
| Membrane Permeability Assay | SYTOX Green Uptake: Measures the kinetics of bacterial membrane disruption by the peptide [2]. | Elucidates the mechanism of action (often membrane disruption for AMPs). |
| Hemolysis Assay | Hemolytic Activity (HC50): Tests peptide toxicity against mammalian cells (e.g., horse erythrocytes) [2]. | Assesses selectivity and potential therapeutic safety. |
| Biofilm Assays | Minimum Biofilm Inhibitory Concentration (MBIC): Evaluates the ability to prevent or eradicate bacterial biofilms [2]. | Tests efficacy against a clinically relevant, resistant bacterial state. |
| Time-Kill Kinetics | Bacterial Killing Curves: Measures the rate at which the peptide kills bacteria over time [2] [3]. | Determines if the effect is bacteriostatic or bactericidal and how quickly it acts. |
The following diagram illustrates a potential workflow for evaluating and comparing an AMP like this compound, based on these common experimental methods:
Antimicrobial Peptide Evaluation Workflow
The table below outlines the key experiments and assays you would typically consult to compare the stability and performance of Ranatuerin-4 with its modified analogues.
| Aspect | Experimental Method | Key Parameters Measured | Purpose/Interpretation |
|---|---|---|---|
| Structural Integrity | Circular Dichroism (CD) Spectroscopy, NMR [1] | % α-helical content, stability of helix-turn-helix motif in different solvents [1] | Determines if modifications disrupt the peptide's native, active structure. |
| Serum Stability | Incubation in Serum | Half-life (% of intact peptide remaining over time via HPLC) | Models in vivo stability; a longer half-life indicates better resistance to proteolytic degradation. |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Melting Temperature ((T_m)) | A higher (T_m) indicates a more stable folded structure that is less prone to denaturation by heat. |
| Antimicrobial Activity | Broth Microdilution Assay [2] | Minimum Inhibitory Concentration (MIC) in µM [2] | Quantifies potency. The goal is for analogues to maintain or improve the MIC of the native peptide. |
| Cytotoxicity | Hemolysis Assay, Cell Viability Assays | % Hemolysis at a given concentration, LC(_{50}) [1] | Measures selectivity for bacterial vs. mammalian cells; a higher LC(_{50}) or lower hemolysis is desired. |
To ensure your research is thorough, here are detailed methodologies for two critical experiments based on common laboratory practices:
Broth Microdilution for MIC Determination [2]
Serum Stability Assay
The following diagram outlines the logical workflow for a comprehensive stability and efficacy study, which you can adapt for this compound.